molecular formula C9H15N3O3S B8621952 5-Butoxy-N-ethyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61515-84-2

5-Butoxy-N-ethyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No.: B8621952
CAS No.: 61515-84-2
M. Wt: 245.30 g/mol
InChI Key: IIXIRQXPYFHCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butoxy-N-ethyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide is a useful research compound. Its molecular formula is C9H15N3O3S and its molecular weight is 245.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61515-84-2

Molecular Formula

C9H15N3O3S

Molecular Weight

245.30 g/mol

IUPAC Name

5-butoxy-N-ethyl-3-oxo-1,2,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C9H15N3O3S/c1-3-5-6-15-9-11-8(14)12(16-9)7(13)10-4-2/h3-6H2,1-2H3,(H,10,13)

InChI Key

IIXIRQXPYFHCEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=O)N(S1)C(=O)NCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 ml of triethylamine was added to a solution of 17.4 g of 3-hydroxy-5-n-butoxy-1,2,4-thiadiazole in 150 ml of tetrahydrofuran and then 12 ml of ethyl isocyanate were added dropwise with stirring. The mixture was stirred for 2 hours at 20° C and was concentrated to dryness under reduced pressure. The residue was chromatographed over silica gel and elution with a 7-3 benzene-ethyl acetate mixture yielded 18.5 g of 2-(N-ethylcarbamoyl)-5-n-butoxy-1,2,4-thiadiazole-3-one.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.